UCT943 -

UCT943

Catalog Number: EVT-2683662
CAS Number:
Molecular Formula: C22H20F3N5O
Molecular Weight: 427.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

UCT943 is a next-generation inhibitor targeting the Plasmodium falciparum phosphatidylinositol 4-kinase, a critical enzyme in the life cycle of the malaria parasite. This compound has been developed as a potential therapeutic candidate for malaria, particularly due to its enhanced solubility and efficacy compared to earlier compounds. UCT943 is part of a broader effort to create effective treatments for malaria, which remains a significant global health challenge.

Source and Classification

UCT943 was synthesized from commercially available 2-aminopyrazine through a series of chemical modifications aimed at improving its pharmacological properties. It belongs to the class of small-molecule inhibitors targeting kinases, specifically designed to combat Plasmodium falciparum infections. The compound has shown promise in preclinical studies, demonstrating improved activity against both the asexual blood stages and gametocytes of the parasite, which are crucial for transmission.

Synthesis Analysis

Methods and Technical Details

The synthesis of UCT943 involves seven key steps, starting with 2-aminopyrazine. The process includes:

  1. Modification of the Core Structure: The original 2-aminopyridine ring was replaced with a 2-aminopyrazine ring to enhance potency against Plasmodium falciparum.
  2. Incorporation of Solubility-Enhancing Moieties: A water-solubilizing piperazinyl carboxamide group was introduced at the 5-position of the phenyl ring, replacing the methyl sulfonyl group found in its predecessor, MMV048.
  3. Characterization: The final product was characterized for its stability and solubility across various pH levels, demonstrating significant improvements over previous compounds .
Molecular Structure Analysis

Structure and Data

UCT943 has a molecular weight of 427.4 g/mol and features a complex structure that includes:

  • A piperazinyl carboxamide moiety.
  • A pyrazine core that enhances its interaction with biological targets.

The compound's logD value at pH 7.4 is −0.27, indicating lower lipophilicity compared to MMV048 (logD of 2.6), which contributes to its improved solubility in physiological conditions .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis pathway for UCT943 includes several critical reactions:

  1. Nucleophilic Substitution: This reaction is pivotal in modifying the core structure by introducing the piperazinyl carboxamide group.
  2. Formation of Heterocycles: The conversion from 2-aminopyridine to 2-aminopyrazine involves cyclization reactions that are essential for enhancing biological activity.
  3. Stability Testing: UCT943 was tested for chemical stability in various solvents and buffers, demonstrating resilience over time and under different conditions .
Mechanism of Action

Process and Data

UCT943 functions by inhibiting phosphatidylinositol 4-kinase activity in Plasmodium falciparum, disrupting lipid metabolism crucial for parasite survival and replication. The inhibition leads to:

  • Impaired synthesis of phosphoinositides, which are vital for cellular signaling pathways.
  • Reduced viability of both asexual blood stages and gametocytes, thereby decreasing transmission potential.

Preclinical studies have shown that UCT943 maintains good potency against resistant strains of Plasmodium falciparum, making it a promising candidate for further development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

UCT943 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in simulated gastric fluid (pH 1.8) and intestinal fluids (pH 5.0 and pH 6.5), with solubility values exceeding 1.5 mg/ml.
  • Stability: Chemically stable at room temperature in various solutions over extended periods.
  • Permeability: Demonstrated high permeability across Caco-2 cell monolayers, indicating good absorption potential in biological systems .

Relevant Data

PropertyValue
Molecular Weight427.4 g/mol
LogD (pH 7.4)−0.27
pKa (measured)7.45
Solubility in SGF (pH 1.8)>5,900 μg/ml
Solubility in FaSSIF (pH 6.5)>1,500 μg/ml
Applications

Scientific Uses

UCT943 has significant potential applications in malaria treatment due to its:

  • Efficacy: Demonstrated effectiveness against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum.
  • Pharmacological Profile: Favorable solubility and permeability characteristics make it suitable for oral administration.
  • Developmental Potential: As an advanced lead compound, it is positioned for further preclinical evaluation and potential clinical trials aimed at addressing malaria's ongoing threat globally .
Introduction to UCT943 in Antimalarial Drug Discovery

Malaria eradication efforts face formidable challenges from Plasmodium parasite resistance to frontline therapies. UCT943 represents a scientific advance targeting phosphatidylinositol 4-kinase (PI4K), a novel target critical across the parasite’s life cycle. This 2-aminopyrazine compound emerged from systematic optimization of earlier PI4K inhibitors, addressing key pharmacological limitations while enhancing potency against both Plasmodium falciparum and Plasmodium vivax. Developed through international collaboration led by South Africa’s Holistic Drug Discovery and Development Centre (H3D), UCT943 exemplifies Africa’s growing contribution to global antimalarial innovation [3]. Its design aligns with the Medicines for Malaria Venture’s Target Candidate Profile framework, specifically targeting single-exposure radical cure and prophylaxis—a critical need for malaria elimination campaigns [6].

Emergence of Plasmodium PI4K as a Novel Antimalarial Target

Phosphatidylinositol 4-kinase (PI4K) was first validated as a druggable antimalarial target in 2013 through inhibitor studies [1]. This enzyme catalyzes phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate, a lipid essential for membrane trafficking and organelle biogenesis in Plasmodium species. Crucially, PI4K functions at multiple lifecycle stages:

  • Blood-stage schizogony: Supports merozoite formation and egress
  • Liver-stage development: Facilitates hepatocyte infection and differentiation
  • Gametocyte maturation: Enables transmission to mosquito vectors [1]

The pan-cycle essentiality distinguishes PI4K from historically targeted pathways like hemoglobin digestion (targeted by chloroquine) or folate metabolism (targeted by pyrimethamine). Plasmodium PI4K exhibits significant structural divergence from human PI4Kβ isoform, enabling selective inhibition. Early inhibitors like the imidazopyrazine KDU691 demonstrated proof-of-concept, suppressing parasite transmission at nanomolar concentrations [1] [2]. This target validation catalyzed dedicated medicinal chemistry programs, culminating in MMV048 as the first clinical PI4K inhibitor.

Table 1: Target Validation Studies for Plasmodium PI4K

Evidence TypeKey FindingsSignificance
Genetic ResistanceMutations (e.g., G1309V, Y1342F) in pfpi4k confer 4-9-fold IC₅₀ shifts [1]Confirms on-target activity and resistance mechanism
Enzymatic InhibitionUCT943 IC₅₀ = 23 nM against PvPI4K vs. 5.4 µM for human PI4Kβ [1]>200-fold selectivity window
Lifecycle ArrestBlocks liver hypnozoite activation, blood schizont development, gametocytogenesisSupports multistage efficacy

Rationale for Next-Generation PI4K Inhibitors Post-MMV048

MMV048 (MMV390048), a 2-aminopyridine inhibitor, demonstrated clinical proof-of-concept for PI4K inhibition but revealed critical developability challenges:

  • Suboptimal Solubility: Limited bioavailability and high pharmacokinetic variability in human trials necessitating complex formulations [1]
  • Liver/Gametocyte Potency Gap: IC₅₀ values of 93–202 nM against clinical isolates left room for improvement [1]
  • Resistance Propensity: In vitro resistance selection required inocula >10⁷ parasites, indicating moderate barrier [1]

UCT943 emerged from a scaffold-hopping strategy replacing 2-aminopyridine with 2-aminopyrazine and introducing solubilizing groups. Key chemical modifications include:

  • Replacement of methyl sulfonyl group with a piperazinyl carboxamide moiety
  • Optimization of aqueous solubility (>200 µg/mL in biorelevant media)
  • Enhanced permeability across erythrocyte membranes [1] [6]

These changes yielded profound biological improvements:

  • 5–6-Fold Higher Blood-Stage Potency: IC₅₀ = 4.7–5.4 nM against P. falciparum vs. 29–35 nM for MMV048
  • Superior Clinical Isolate Activity: Median IC₅₀ = 14 nM (P. vivax) and 29 nM (P. falciparum) vs. 93 nM and 202 nM for MMV048 [1]
  • Resistance Mitigation: Resistance selection required comparable parasite inocula but demonstrated lower fold-shifts (4–9× vs. 5–10× for MMV048) [1]

Table 2: Comparative Potency of UCT943 vs. MMV048

Parasite StageUCT943 IC₅₀MMV048 IC₅₀Improvement Factor
P. falciparum NF54 (Asexual)5.4 nM29 nM5.4×
P. vivax Clinical Isolates14 nM93 nM6.6×
Early-Stage Gametocytes134 nM1,350 nM10×
Late-Stage Gametocytes66 nM1,500 nM22.7×
Liver Stages36 nM180 nM

UCT943 in the Context of Single-Exposure Radical Cure and Prophylaxis (SERCaP) Strategies

The SERCaP (Single-Exposure Radical Cure and Prophylaxis) paradigm demands compounds that simultaneously clear blood-stage infections, eliminate dormant liver hypnozoites (P. vivax), and block transmission—all via a single dose. UCT943’s preclinical profile positions it as a leading SERCaP candidate:

Multistage Activity

  • Blood Stage: Achieves 99% parasite reduction in P. berghei models at 30 mg/kg and clears humanized P. falciparum infections in NOD-scid IL-2Rγ^null^ mice [1]
  • Transmission-Blocking: Suppresses gametocyte development (IC₅₀ = 66–134 nM) and reduces mosquito oocyst formation by >90% at pharmacologically relevant concentrations [1] [6]
  • Liver Stage: Inhibits P. berghei hepatic development (IC₅₀ = 36 nM), significantly outperforming MMV048 (IC₅₀ = 180 nM) [1]

Pharmacokinetic Advantages

  • High oral bioavailability (>80% in rodents) due to balanced solubility-permeability profile
  • Sustained plasma exposure from low intrinsic clearance (Cl_int_ = 9.2 mL/min/kg in human microsomes)
  • Predicted human curative dose of 50–80 mg based on monkey/dog pharmacokinetic-pharmacodynamic modeling [1]

Barrier to Resistance

Resistance selection experiments with UCT943 yielded mutations (G1309V/Y1342F) in the same PI4K domain affected by MMV048, confirming a shared target. However, the higher potency of UCT943 raises the genetic barrier—mutations confer smaller IC₅₀ shifts (4–9× vs. 5–10× for MMV048), potentially delaying clinical resistance [1].

Formulation Advantages

Unlike MMV048, UCT943’s high aqueous solubility (>200 µg/mL) enables conventional tablet formulations, avoiding complex lipid-based delivery systems required for its predecessor. This simplifies manufacturing and cold-chain logistics—critical for rural malaria-endemic regions [1] [3].

Properties

Product Name

UCT943

IUPAC Name

[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-piperazin-1-ylmethanone

Molecular Formula

C22H20F3N5O

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C22H20F3N5O/c23-22(24,25)17-7-5-15(6-8-17)19-20(26)28-13-18(29-19)14-1-3-16(4-2-14)21(31)30-11-9-27-10-12-30/h1-8,13,27H,9-12H2,(H2,26,28)

InChI Key

GGOFGCMPKAWHEZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C4=CC=C(C=C4)C(F)(F)F)N

Solubility

not available

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C4=CC=C(C=C4)C(F)(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.